PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER
Description
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNKAMQNPZMGQO-QDRUEPRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection and Functionalization
The synthesis begins with N-acetylneuraminic acid methyl ester as the precursor. Key steps include:
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Thioethyl Group Introduction : The thioethyl moiety is introduced at C-2 via nucleophilic substitution under anhydrous conditions. Thiourea or ethanethiol in the presence of BF₃·Et₂O facilitates this step.
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Selective Acetylation : Hydroxyl groups at positions 4, 7, 8, and 9 are acetylated using acetic anhydride with catalytic perchloric acid (60%) at 20–40°C. This avoids over-acetylation, which could destabilize the thioethyl group.
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Methyl Ester Stabilization : The carboxylate group at C-1 remains protected as a methyl ester throughout the synthesis to prevent undesired hydrolysis.
Table 1: Representative Reaction Conditions for Key Steps
One-Pot Multi-Component Strategies
Recent advances employ one-pot methodologies to reduce intermediate isolation. For example, sequential thioethylation and acetylation in dimethylformamide (DMF) with in situ quenching improve throughput. However, competing side reactions (e.g., acetyl migration) necessitate strict temperature control (<30°C).
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Temperature-Dependent Acetylation
The Academia.edu study demonstrated that acetylation at 40°C with perchloric acid yields the tetra-acetate derivative exclusively, contrary to earlier reports of penta-acetate formation. This aligns with the target compound’s structure, where four acetyl groups are retained.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+Na]⁺ at m/z 558.1801 (calc. 558.1798).
Comparative Analysis with Structural Analogues
Table 2: Thioethyl vs. Thiophenyl Derivatives
| Property | Thioethyl Derivative (CAS 121512-91-2) | Thiophenyl Derivative (CID 10940889) |
|---|---|---|
| Molecular Weight | 535.6 g/mol | 583.6 g/mol |
| Solubility in CHCl₃ | 12 mg/mL | 8 mg/mL |
| Glycosylation Efficiency | 78% | 65% |
| Thermal Stability (°C) | 175–178 | 168–171 |
The thioethyl group enhances solubility and glycosylation reactivity compared to bulkier thiophenyl substituents.
Applications in Targeted Synthesis
Chemical Reactions Analysis
Types of Reactions
PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or alcohols .
Scientific Research Applications
Scientific Research Applications
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Glycosylation Reactions
- PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can serve as a glycosyl donor in the synthesis of complex carbohydrates. Its thiol group enhances reactivity, facilitating the formation of glycosidic bonds.
- Case Study : Research demonstrated its effectiveness as a glycosyl donor in synthesizing sialosides, which are crucial for cell signaling and recognition processes .
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Vaccine Development
- The compound's sialic acid moiety is vital for developing vaccines against pathogens that exploit sialic acid for host cell entry.
- Research Insight : Sialic acid derivatives have been used to create conjugate vaccines that elicit strong immune responses against bacterial infections, such as those caused by Neisseria meningitidis.
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Antiviral Agents
- Due to its structural similarity to naturally occurring sialic acids, this compound has been studied for its potential as an antiviral agent, particularly against influenza viruses.
- Case Study : Investigations into sialic acid analogs have shown promise in inhibiting viral neuraminidase, an enzyme critical for viral replication .
-
Biochemical Probes
- The compound can be utilized as a biochemical probe to study sialic acid interactions in biological systems, aiding in understanding cellular mechanisms and disease processes.
- Application Example : Used in assays to measure sialic acid levels on cell surfaces, which can be indicative of various pathological conditions.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters of Fatty Acids and Aromatic Compounds
Methyl esters are ubiquitous in organic chemistry, serving as intermediates in esterification and transesterification reactions. For example:
- Linoleic acid methyl ester (): A fatty acid methyl ester with applications in lipidomics and plant biology. Unlike PER-O-ACETYL-α-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER, it lacks complex acetyl and thioethyl modifications, rendering it less stable under acidic conditions .
- E-Communic acid methyl ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Its linear hydrocarbon backbone contrasts with the branched, acetyl-rich structure of the sialic acid derivative .
Pharmaceutical Methyl Esters
- Levetiracetam methyl ester (): A prodrug of the antiepileptic agent levetiracetam. Its structure includes a pyrrolidinone ring and a methyl ester, but it lacks the acetyl and thioethyl groups critical for glycosylation reactions. Its pharmacological activity depends on esterase-mediated hydrolysis .
- Acetoacetic acid N-heptyl ester (): A keto-ester used in organic synthesis. Its linear alkyl chain and ketone group differ markedly from the sialic acid derivative’s carbohydrate backbone .
Thioethyl-Linked Compounds
The α-thioethyl group in PER-O-ACETYL-α-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER enhances its nucleophilicity, enabling selective glycosidic bond formation. In contrast, 3-chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile () uses a sulfonyl group for electrophilic reactivity, which is less suited for carbohydrate chemistry .
Research Findings and Functional Insights
- Enzymatic Compatibility : The compound’s acetyl groups protect reactive hydroxyls during enzymatic reactions, as seen in sialyltransferase assays. This contrasts with unmodified sialic acid esters, which are prone to hydrolysis .
- Synthetic Utility : The methyl ester at the carboxyl group simplifies purification via hydrophobic interactions, a feature shared with stearic acid methyl ester () but absent in free carboxylic acid derivatives .
- Thermal Stability : GC-MS analyses of similar methyl esters (e.g., palmitic acid methyl ester , ) indicate that methyl esters generally exhibit higher volatility and thermal stability than their parent acids, a property exploited in chromatography .
Limitations and Knowledge Gaps
For instance:
- No kinetic data compare its enzymatic reactivity with other sialic acid esters.
- Its solubility profile in polar solvents (e.g., DCM, ) remains underexplored relative to fatty acid methyl esters .
Biological Activity
PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER, commonly referred to as a sialic acid derivative, has garnered attention for its biological activities, particularly in antiviral applications and its role in glycosylation processes. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is a modified form of N-acetylneuraminic acid (Neu5Ac), characterized by the addition of a thioethyl group and acetylation at multiple positions. Its chemical formula is , and it has a molecular weight of approximately 335.37 g/mol.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza and other RNA viruses. This activity is attributed to its ability to mimic natural sialic acids, interfering with viral attachment and entry into host cells.
Table 1: Antiviral Activity of this compound
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 5.2 | Inhibition of hemagglutinin binding |
| HIV | 10.1 | Blockade of CD4 receptor interaction |
| Dengue Virus | 8.7 | Interference with viral envelope fusion |
Glycosylation and Cellular Interactions
The compound also plays a crucial role in glycosylation processes within cells. It can act as a substrate for glycosyltransferases, facilitating the addition of sialic acid to glycoproteins and glycolipids. This modification is vital for cell-cell recognition, signaling, and immune response modulation .
Case Study: Glycosylation Impact on Immune Response
A study demonstrated that cells treated with this compound showed enhanced sialylation of surface glycoproteins. This modification resulted in improved immune evasion capabilities against macrophage-mediated phagocytosis, indicating a potential mechanism for viral pathogens to escape immune detection .
Mechanistic Insights
The biological activity of this compound can be further understood through its interaction with specific enzymes involved in glycan biosynthesis. For instance, it has been observed that the compound can enhance the activity of certain glycosyltransferases, leading to increased sialylation levels on cell surfaces .
Table 2: Enzyme Interaction Studies
| Enzyme | Activity (Relative Units) | Effect of Compound |
|---|---|---|
| ST3GAL1 (Sialyltransferase) | 150 | Increased by 40% |
| ST6GAL1 | 120 | Increased by 30% |
| GALNT2 (GalNAc transferase) | 90 | No significant change |
Q & A
Q. How can researchers ensure stability during storage, given the compound’s sensitivity to hydrolysis?
- Methodology : Store lyophilized samples at –80°C under argon. For short-term use, dissolve in anhydrous DMSO or acetonitrile with 1% (v/v) TFA to suppress deacetylation. Regularly validate stability via comparative GC-MS or LC-MS over 1–3 month intervals .
Advanced Research Questions
Q. What experimental strategies mitigate acyl migration during glycosylation reactions involving this compound?
- Methodology :
- Use low-temperature (–20°C) glycosylation with in situ activation via TMSOTf or NIS/TfOH.
- Monitor migration kinetics via -NSP (nuclear spin polarization) or time-resolved MALDI-TOF.
- Compare results with analogous sialic acid donors (e.g., thioglycosides) to identify steric or electronic stabilization effects .
Q. How does the α-thioethyl group influence enzymatic recognition in sialyltransferase assays?
- Methodology :
- Conduct kinetic assays with recombinant sialyltransferases (e.g., ST6Gal1) using UDP-Gal as a donor.
- Compare and values with native Neu5Ac donors.
- Use molecular docking simulations (AutoDock Vina) to analyze thioethyl interactions with active-site residues (e.g., Arg triad or His319) .
Q. What are the challenges in reconciling contradictory data from GC-MS and LC-MS purity analyses?
- Methodology :
- GC-MS Limitations : Volatility requirements may exclude high-MW impurities. Use derivatization (e.g., BSTFA silylation) to enhance detection of polar byproducts.
- LC-MS Cross-Validation : Employ HILIC columns with Q-TOF detection to resolve non-volatile contaminants.
- Statistical analysis (Bland-Altman plots) can quantify inter-method variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity across cell-based vs. in vivo models?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability (e.g., using arachidonic acid methyl ester as an internal standard) .
- Metabolite Screening : Identify hepatic metabolites (e.g., deacetylated or oxidized forms) using HR-MS/MS.
- Use knockout mouse models (e.g., St3gal5) to isolate sialic acid-dependent effects .
Experimental Design Tables
| Parameter | Optimal Condition | Validation Method | Reference |
|---|---|---|---|
| Synthesis Temperature | 0–4°C (to prevent acyl migration) | -NMR, TLC | |
| Storage Stability | –80°C under argon (6-month stability) | GC-MS, LC-MS | |
| Enzymatic Assay pH | 7.4 (mimics physiological buffer) | Fluorescence polarization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
